molecular formula C11H22O2Si3 B231125 Zinc, bis(1,1-dimethylethyl)- CAS No. 16636-96-7

Zinc, bis(1,1-dimethylethyl)-

Cat. No.: B231125
CAS No.: 16636-96-7
M. Wt: 179.6 g/mol
InChI Key: BYYXHWABFVUKLO-UHFFFAOYSA-N
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Description

Zinc, bis(1,1-dimethylethyl)-, also known as di-tert-butyl zinc, is an organozinc compound with the molecular formula C₈H₁₈Zn. It is a colorless liquid that is highly reactive and used in various chemical synthesis processes. The compound is known for its role in organic synthesis, particularly in the formation of carbon-zinc bonds, which are crucial in many chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: Zinc, bis(1,1-dimethylethyl)- can be synthesized through the reaction of zinc chloride with tert-butyl lithium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reactivity of the intermediates. The general reaction is as follows:

ZnCl2+2(tert-C4H9Li)Zn(tert-C4H9)2+2LiCl\text{ZnCl}_2 + 2 \text{(tert-C}_4\text{H}_9\text{Li)} \rightarrow \text{Zn(tert-C}_4\text{H}_9\text{)}_2 + 2 \text{LiCl} ZnCl2​+2(tert-C4​H9​Li)→Zn(tert-C4​H9​)2​+2LiCl

Industrial Production Methods: In industrial settings, the production of zinc, bis(1,1-dimethylethyl)- involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as distillation under reduced pressure, is common to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Zinc, bis(1,1-dimethylethyl)- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form zinc oxide and tert-butyl alcohol.

    Reduction: It can act as a reducing agent in certain organic reactions.

    Substitution: It participates in nucleophilic substitution reactions, where the tert-butyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Oxygen or air can be used as oxidizing agents under controlled conditions.

    Reduction: Hydrogen gas or other reducing agents can be employed.

    Substitution: Various nucleophiles, such as halides or alkoxides, can be used in substitution reactions.

Major Products Formed:

Scientific Research Applications

Zinc, bis(1,1-dimethylethyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-zinc bonds. It is also employed in the preparation of other organozinc compounds.

    Biology: The compound is used in the study of zinc’s role in biological systems, including its interaction with enzymes and proteins.

    Medicine: Research into zinc-based compounds for therapeutic applications often involves zinc, bis(1,1-dimethylethyl)- as a model compound.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of zinc, bis(1,1-dimethylethyl)- involves its ability to form strong carbon-zinc bonds. These bonds are highly reactive and can participate in various chemical transformations. The compound acts as a nucleophile in many reactions, attacking electrophilic centers in organic molecules. The molecular targets and pathways involved include the formation of organozinc intermediates, which can then undergo further reactions to form desired products.

Comparison with Similar Compounds

    Zinc, bis(1-methylethyl)-: Another organozinc compound with similar reactivity but different substituents.

    Zinc, bis(1,1-dimethylpropyl)-: Similar in structure but with different alkyl groups attached to the zinc atom.

Uniqueness: Zinc, bis(1,1-dimethylethyl)- is unique due to its high reactivity and the stability of the tert-butyl groups. This makes it particularly useful in reactions where steric hindrance is beneficial, such as in the formation of bulky organozinc intermediates. Its ability to form stable carbon-zinc bonds also distinguishes it from other organozinc compounds .

Properties

IUPAC Name

zinc;2-methylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C4H9.Zn/c2*1-4(2)3;/h2*1-3H3;/q2*-1;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYYXHWABFVUKLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[C-](C)C.C[C-](C)C.[Zn+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Zn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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